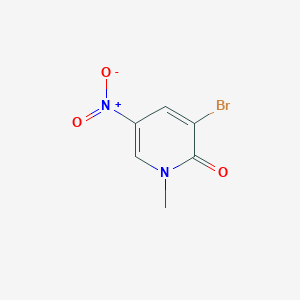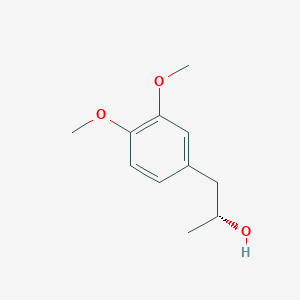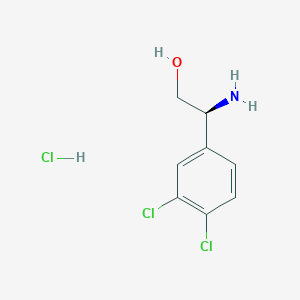
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride
Descripción general
Descripción
“2-(4-Chloropyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C7H7Cl2NO2 . It is also known by its IUPAC name, "2-(4-chloro-2-pyridyl)acetic acid;hydrochloride" .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloropyridin-2-yl)acetic acid hydrochloride” consists of a pyridine ring with a chlorine atom at the 4-position and an acetic acid group at the 2-position . The molecular weight of this compound is 208.04 Da .Physical And Chemical Properties Analysis
The compound “2-(4-Chloropyridin-2-yl)acetic acid hydrochloride” should be stored in a sealed, dry environment, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación
Structural and Magnetic Properties
Research by Yong, Zhang, and She (2013) investigated hydrochloride crystals based on a closely related compound, 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical. They found that this compound mainly exists as diamagnetic dimers and exhibits interesting magnetic behaviors depending on its crystal-stacking structures (Guo-Ping Yong, Yiman Zhang, Wenlong She, 2013).
Crystal Structure Analysis
Cho et al. (2014) and Park et al. (2016) have conducted studies on the crystal structures of compounds similar to 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride. Their research focuses on understanding the molecular geometry and interactions within the crystal lattice, which are critical for the development of new materials (Seonghwa Cho, Jineun Kim, Youngeun Jeon, Tae Ho Kim, 2014); (Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016).
Synthesis and Biological Assessment
Karpina et al. (2019) explored the synthesis of novel compounds utilizing 2-chloropyridine carboxylic acids, closely related to the compound . They focused on the development of new compounds with potential biological applications (V. R. Karpina, S. S. Kovalenko, S. Kovalenko, O. Zaremba, O. V. Silin, Thierry Langer, 2019).
Medicinal Chemistry
Patel and Agravat (2007) synthesized new pyridine derivatives, including those related to 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride, assessing their antibacterial and antifungal activities. This research highlights the potential of such compounds in the field of medicinal chemistry (N. Patel, S. N. Agravat, 2007).
Quantum Chemical Investigations
Bouklah et al. (2012) conducted a study involving quantum-chemical calculations and thermodynamics parameters of compounds similar to 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride. Their work provides insights into the electronic properties and molecular densities of these compounds, which is crucial for their application in various scientific fields (M. Bouklah, Houria Harek, R. Touzani, B. Hammouti, Y. Harek, 2012).
Propiedades
IUPAC Name |
2-(4-chloropyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-5-1-2-9-6(3-5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHDAVNYDNXCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride | |
CAS RN |
1688656-71-4 | |
| Record name | 2-Pyridineacetic acid, 4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol](/img/structure/B3028123.png)


![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)
![2-Dodecyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028131.png)